5-Benzyl-5-methylimidazolidine-2,4-dione

Description

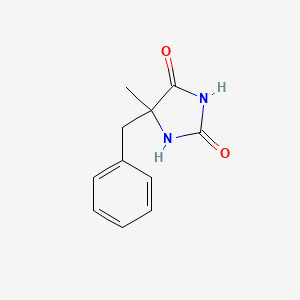

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(9(14)12-10(15)13-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIUSXXRUHQFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311213 | |

| Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27993-44-8 | |

| Record name | NSC240486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Characterization Techniques for 5 Benzyl 5 Methylimidazolidine 2,4 Dione

Spectroscopic Characterization Methods

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Benzyl-5-methylimidazolidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Positional Assignments and Stereochemistry

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. The chemical shifts provide information about the electronic environment of each nucleus, allowing for the assignment of protons and carbons to specific positions within the molecule.

In studies of related hydantoin (B18101) structures, the signals for the methyl and benzyl (B1604629) groups are characteristic. For instance, in the ¹H-NMR spectrum of a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, the methyl protons appear as a singlet at approximately 1.80 ppm, while the aromatic protons are observed as multiplets in the range of 7.18-7.64 ppm. nih.gov The protons of the N-H groups in the hydantoin ring typically appear as broad singlets at lower fields, around 7.71 ppm and 9.72 ppm. nih.gov For this compound specifically, the benzylic methylene (B1212753) (CH₂) protons and the distinct aromatic protons of the unsubstituted phenyl ring would also produce characteristic signals, confirming the presence and connectivity of the benzyl substituent.

The ¹³C-NMR spectrum provides further confirmation of the carbon skeleton. The spectrum would show distinct signals for the methyl carbon, the benzylic methylene carbon, the quaternary C5 carbon, the two carbonyl carbons (C2 and C4) of the hydantoin ring, and the carbons of the aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

A notable feature is the N-H stretching vibration, which is typically observed around 3109 cm⁻¹, indicating the presence of hydrogen-bonded N-H groups within the crystal lattice. The most prominent bands in the spectrum are associated with the carbonyl (C=O) groups of the dione (B5365651) structure. These appear as a strong absorption at 1748 cm⁻¹ and a shoulder at 1732 cm⁻¹. These frequencies are consistent with the typical range for carbonyl stretching in a five-membered hydantoin ring.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Functional Group | Experimental Frequency (cm⁻¹) | Description |

| N-H | 3109 | Stretching, hydrogen-bonded |

| C=O | 1748 (strong), 1732 (shoulder) | Stretching |

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural information. For this compound (C₁₁H₁₂N₂O₂), the expected monoisotopic mass is approximately 204.09 Da. High-Resolution Mass Spectrometry (HRMS) would confirm this exact mass, providing unequivocal evidence of the elemental composition.

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecule undergoes fragmentation. A primary fragmentation pathway for hydantoins involves the cleavage of the substituents at the C5 position. For this compound, a significant fragmentation would be the loss of the benzyl group (C₇H₇•, 91 Da) or the methyl group (CH₃•, 15 Da). The cleavage of the benzyl group is often a dominant pathway for benzyl-substituted compounds, leading to a stable tropylium (B1234903) cation (m/z 91). The fragmentation of the hydantoin ring itself can also occur, though it is generally a stable moiety.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction analysis of this compound has been performed to elucidate its precise three-dimensional structure. Colorless, block-shaped crystals suitable for analysis can be grown by slow evaporation from an ethanol (B145695) solution.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.232(2) |

| b (Å) | 6.0881(12) |

| c (Å) | 15.341(3) |

| β (°) | 108.31(3) |

| Volume (ų) | 995.0(3) |

| Z | 4 |

Comprehensive Analysis of Intermolecular Interactions, Hydrogen-Bonding Patterns, and Supramolecular Assembly

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds, which dictate its supramolecular assembly. The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors.

The crystal structure is stabilized by four strong intermolecular N-H···O=C hydrogen bonds, with donor-acceptor distances ranging from 1.81 to 1.93 Å and angles between 159° and 176°. These interactions link the molecules into a robust three-dimensional network. In addition to these strong interactions, two weaker C-H···O=C hydrogen bonds are also observed, with H···A distances between 2.53 and 2.67 Å. These weaker interactions further reinforce the crystal packing. This type of hydrogen-bonding pattern, where molecules form chains and rings, is a common feature in the crystal structures of substituted hydantoins. researchgate.net

Interactive Data Table: Hydrogen Bonding Interactions

| Type | H···A Distance (Å) | D—H···A Angle (°) | Role in Crystal Packing |

| N-H···O=C | 1.81 - 1.93 | 159 - 176 | Primary stabilization of the supramolecular assembly |

| C-H···O=C | 2.53 - 2.67 | 137 - 153 | Additional reinforcement of the crystal lattice |

Ancillary Analytical Techniques for Assessing Purity and Isomeric Composition

Beyond primary spectroscopic methods that determine molecular structure, a suite of ancillary analytical techniques is indispensable for a comprehensive characterization of this compound. These methods are crucial for assessing the chemical purity, identifying and quantifying impurities, and determining the isomeric, particularly enantiomeric, composition of the compound. The C5 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Therefore, techniques capable of chiral discrimination are of paramount importance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both purity assessment and the separation of stereoisomers of hydantoin derivatives. For purity analysis, reversed-phase HPLC is typically employed to separate the main compound from any starting materials, by-products, or degradation products. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

For resolving the enantiomers of this compound, chiral HPLC is the method of choice. This is accomplished using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. researchgate.netmdpi.com Research on various 3,5-disubstituted hydantoins has demonstrated that columns like Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based) can achieve baseline separation of enantiomers under normal-phase conditions. mdpi.comirb.hr The choice of mobile phase, typically a mixture of an alkane like n-hexane and an alcohol such as 2-propanol or ethanol, is critical for optimizing resolution. researchgate.netmdpi.com Enantiomeric purity can be accurately calculated from the respective peak areas in the resulting chromatogram. researchgate.net

Table 1: Example HPLC Conditions for Enantiomeric Separation of Hydantoin Derivatives This table is a composite based on published methods for structurally similar hydantoin compounds.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase (CSP) | Chiralpak AD (Amylose derivative) mdpi.com | CHIRAL ART Amylose-SA mdpi.com |

| Mobile Phase | n-hexane/2-propanol (90/10, v/v) mdpi.com | 100% Dimethyl Carbonate (DMC) mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.net | Not Specified |

| Detection Wavelength | 206 nm researchgate.net | Not Specified |

| Outcome | Baseline separation of enantiomers with high resolution factors. researchgate.netmdpi.com | Demonstrates effective separation using an environmentally benign solvent. mdpi.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis serves as a powerful alternative and complementary technique to HPLC for chiral separations. researchgate.net In CE, charged molecules migrate through a capillary filled with a background electrolyte (BGE) under the influence of an electric field. For the separation of neutral enantiomers like those of this compound, a chiral selector must be added to the BGE. Cyclodextrins, particularly sulfated cyclodextrins, are commonly used for this purpose. researchgate.net The chiral selector forms transient, diastereomeric complexes with each enantiomer, which have different electrophoretic mobilities, enabling their separation. Studies on related hydantoin derivatives have shown that CE can provide enantiomeric purity values that are highly consistent with those obtained by HPLC (e.g., 98.4% by CE versus 98.5% by HPLC for a given enantiomer). researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), can be used to assess the purity of hydantoin derivatives. However, due to the relatively low volatility and polar nature of the hydantoin ring, derivatization is often required. nih.gov A common approach is permethylation, which replaces the acidic protons on the nitrogen atoms with methyl groups, thereby increasing the compound's volatility and improving its chromatographic properties. A GC-MS method has been successfully developed for the quantification of 5,5-diphenylhydantoin after permethylation, demonstrating the viability of this technique for the analysis of the core hydantoin structure. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique used for preliminary purity assessment and for monitoring the progress of a chemical reaction. nih.govnih.gov A small spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a chamber with a suitable solvent system (eluent). Impurities will typically travel at different rates up the plate, resulting in separate spots. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated. For a pure compound, a single spot is expected. For instance, in the synthesis of a related compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, TLC was used to monitor the reaction, yielding an Rf value of 0.58 in a petroleum ether/ethyl acetate (B1210297) (1:2) system. nih.gov

Melting Point Analysis

Melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will exhibit a sharp and narrow melting point range, typically less than 2°C. The presence of impurities disrupts the crystal lattice, which generally causes a depression and broadening of the melting point range. For example, a synthesized analog, 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione, was reported with a melting point of 232-235°C, indicating its crystalline nature. mdpi.orgmdpi.com A broad or depressed melting range for a sample of this compound would suggest the presence of impurities.

Computational Chemistry and Theoretical Investigations of 5 Benzyl 5 Methylimidazolidine 2,4 Dione

Molecular Modeling and Detailed Conformational Analysis

Molecular modeling, particularly through single-crystal X-ray diffraction and computational optimization, has been instrumental in elucidating the precise three-dimensional structure of 5-Benzyl-5-methylimidazolidine-2,4-dione.

Detailed X-ray analysis reveals that the compound crystallizes with two independent molecules in the asymmetric unit. The primary conformational difference between these two molecules lies in the rotation of the hydantoin (B18101) ring relative to the benzyl (B1604629) group. The five-membered imidazolidine-2,4-dione ring itself is nearly planar.

The crystal structure is significantly stabilized by a network of intermolecular hydrogen bonds. Strong interactions of the N-H···O=C type are observed, with donor-acceptor distances typically ranging from 1.81 to 1.93 Å and angles between 159° and 176°. These bonds link the molecules into stable supramolecular arrays. Weaker C-H···O=C interactions and C-H···π stacking between the benzyl rings of adjacent molecules further reinforce the crystal packing.

Theoretical calculations of the molecular geometry, often performed using Density Functional Theory (DFT), show excellent agreement with the experimental data obtained from X-ray crystallography. This correlation validates the accuracy of the computational models for predicting the compound's conformation.

Table 1: Comparison of Selected Experimental (X-ray) and Theoretically Calculated Bond Lengths (Å) for this compound

| Bond | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |

|---|---|---|---|

| N1-C2 | 1.385 | 1.381 | 1.381 |

| N1-C5 | 1.467 | 1.468 | 1.472 |

| C2-O1 | 1.211 | 1.213 | 1.212 |

| C2-N3 | 1.382 | 1.382 | 1.388 |

| N3-C4 | 1.378 | 1.380 | 1.384 |

| C4-O2 | 1.213 | 1.213 | 1.213 |

| C4-C5 | 1.536 | 1.537 | 1.543 |

| C5-C6 | 1.531 | 1.531 | 1.534 |

Quantum Chemical Calculations (Density Functional Theory - DFT) for Elucidating Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure and energetic properties of this compound. Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to achieve a high level of accuracy.

These calculations provide optimized molecular geometries that correlate strongly with experimental findings, as demonstrated by the close match in bond lengths and angles (see Table 1 and Table 2). DFT is also used to calculate the molecule's vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to confirm structural assignments.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through these calculations. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For imidazolidine-2,4-dione derivatives, the distribution of these frontier orbitals is typically centered on the heterocyclic ring, indicating its importance in potential chemical reactions and intermolecular interactions.

Table 2: Comparison of Selected Experimental (X-ray) and Theoretically Calculated Bond Angles (°) for this compound

| Angle | Experimental (Molecule 1) | Experimental (Molecule 2) | Calculated (DFT) |

|---|---|---|---|

| C5-N1-C2 | 112.5 | 112.4 | 112.9 |

| N1-C2-N3 | 108.7 | 108.9 | 108.3 |

| C2-N3-C4 | 113.1 | 113.0 | 113.5 |

| N3-C4-C5 | 107.5 | 107.4 | 107.2 |

| C4-C5-N1 | 101.4 | 101.4 | 101.3 |

| N1-C5-C6 | 110.1 | 109.9 | 110.1 |

Theoretical Studies on Tautomerism and Relative Stability of Imidazolidine-2,4-dione Forms

The imidazolidine-2,4-dione (hydantoin) ring can theoretically exist in several tautomeric forms due to proton migration. The primary forms include the diketo, two distinct keto-enol (oxo-hydroxy) forms, and dihydroxy forms. edu.krd

Computational studies consistently show that the diketo form (T1) is the most stable tautomer by a significant margin. orientjchem.org DFT calculations (B3LYP/6-311+G(d,p)) indicate that in the gas phase, the diketo tautomer is more stable than the most stable keto-enol form by approximately 17 kcal/mol. orientjchem.org This substantial energy difference confirms that under normal conditions, the compound exists almost exclusively in the diketo form. orientjchem.org

The relative stability of the tautomers can be influenced by the solvent. orientjchem.org While polar solvents tend to stabilize all tautomeric forms, the diketo form remains the most stable. orientjchem.org However, the relative energy difference between the diketo form and the keto-enol forms can decrease slightly with increasing solvent polarity. orientjchem.org For instance, the energy gap between the diketo tautomer and the most stable oxo-hydroxy form decreases from 17.2 kcal/mol in the gas phase to 15.6 kcal/mol in water. orientjchem.org

Table 3: Relative Stability of Imidazolidine-2,4-dione (Hydantoin) Tautomers in the Gas Phase Calculated by DFT

| Tautomer Form | Description | Relative Energy (kcal/mol) |

|---|---|---|

| T1 | Diketo | 0.00 (Most Stable) |

| T2 | Keto-enol (N1-H migrates to C2=O) | 17.0 |

| T3 | Keto-enol (N3-H migrates to C2=O) | 17.2 |

| T4 | Keto-enol (N3-H migrates to C4=O) | 17.2 |

| T5 | Dihydroxy | >25.0 |

Data adapted from theoretical studies on the parent hydantoin ring. The presence of 5,5-disubstitution does not alter the fundamental stability of the diketo form.

In Silico Molecular Docking Simulations to Predict Interactions with Non-Clinical Biological Receptors and Enzymes

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method can forecast its binding mode and affinity within the active sites of various enzymes and receptors.

Docking studies on imidazolidine-2,4-dione derivatives have been performed against several enzymes, providing insight into the key molecular interactions that govern binding. For example, simulations with enzymes like α-glucosidase and prolyl hydroxylase reveal the critical role of the hydantoin scaffold in forming specific interactions. nih.govtandfonline.com

The common interaction patterns predicted by these simulations include:

Hydrogen Bonding: The N-H groups and carbonyl (C=O) oxygens of the imidazolidine-2,4-dione ring are crucial for forming hydrogen bonds with amino acid residues in the protein's active site. Residues such as arginine, aspartic acid, and glutamic acid are often identified as key hydrogen bonding partners.

Hydrophobic Interactions: The benzyl group of the molecule frequently engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket.

These simulations allow for the visualization of the ligand-protein complex, providing a rational basis for the molecule's potential biological activity. The calculated binding energy or docking score serves as an estimate of the binding affinity, helping to rank potential interactions. These theoretical predictions are valuable for understanding how this class of compounds might interact with a wide range of biological macromolecules. nih.gov

Chemical Transformations and Reactivity Profiles of the 5 Benzyl 5 Methylimidazolidine 2,4 Dione Scaffold

Nucleophilic and Electrophilic Modifications at the Imidazolidine Ring Nitrogen Atoms (N1, N3)

The presence of two secondary amine functionalities within the imidazolidine-2,4-dione ring, at positions N1 and N3, allows for a range of nucleophilic and electrophilic modifications. The relative reactivity of these two nitrogen atoms is influenced by steric hindrance and electronic effects. The N3-proton is generally more acidic and less sterically hindered, making it the more common site for initial substitution.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental strategies for derivatizing the 5-benzyl-5-methylimidazolidine-2,4-dione scaffold, enabling the introduction of a wide array of functional groups. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Selective N-alkylation of hydantoins is often achieved using a base to deprotonate the desired nitrogen, followed by reaction with an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity between N1 and N3. Weaker bases tend to favor alkylation at the more acidic N3 position, while stronger bases that can effect double deprotonation may lead to alkylation at the N1 position. For instance, in the synthesis of new 5-benzylidene-hydantoin esters, bases like potassium hydroxide (B78521) have been shown to selectively promote alkylation at the N3 position.

Acylation of the imidazolidine-2,4-dione ring can be accomplished using acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions. These reactions introduce carbonyl functionalities that can serve as handles for further chemical modifications or as key pharmacophoric elements.

| Reagent Class | Example Reagent | Position of Modification | General Conditions |

| Alkyl Halides | Benzyl (B1604629) bromide, Ethyl bromoacetate | N1, N3 | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | N1, N3 | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

| Isocyanates | Phenyl isocyanate | N1, N3 | Typically no base required, aprotic solvent |

Formation of Hybrid Molecules through Linker Chemistry

The imidazolidine-2,4-dione scaffold can be incorporated into larger, hybrid molecules through the use of linker chemistry. This approach involves attaching bifunctional linkers to the N1 or N3 positions, which can then be coupled to another pharmacophore or a molecule with desired properties. This strategy is widely employed in drug discovery to create multi-target ligands or to improve the pharmacokinetic profile of a lead compound.

The synthesis of such hybrid molecules typically begins with the selective functionalization of the hydantoin (B18101) ring with a linker containing a reactive group, such as a terminal halide, azide, or alkyne. This is then followed by a coupling reaction, for example, a click reaction or a nucleophilic substitution, to attach the second molecular entity. This modular approach allows for the systematic exploration of different linker lengths and compositions, as well as a variety of appended molecules.

Functional Group Transformations at the C5-Position and Benzyl Moiety

The C5-position of the imidazolidine-2,4-dione ring, bearing both a methyl and a benzyl group, offers further opportunities for chemical modification. The benzylic position, in particular, is susceptible to a range of functional group transformations.

Oxidation and Reduction Reactions

The benzylic methylene (B1212753) group (CH₂) in the 5-benzyl substituent is a key site for oxidation. Under controlled conditions, it can be oxidized to a carbonyl group, yielding a benzoyl derivative. More vigorous oxidation can lead to cleavage of the C-C bond. The oxidation of benzylic positions is a well-established transformation in organic synthesis, often employing reagents like potassium permanganate (B83412) or chromium-based oxidants. For instance, the oxidation of a related compound, 1-methylimidazolidine-2,4-dione, has been shown to proceed stepwise to first form a 5-hydroxy derivative.

Reduction of the benzyl group is less commonly explored but could potentially proceed under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield a cyclohexylmethyl substituent. More relevant is the reduction of related 5-benzylidene-2,4-thiazolidinediones, where the exocyclic double bond can be selectively reduced to a single bond, yielding the corresponding 5-benzyl derivative. This suggests that if a double bond were introduced at the benzylic position of this compound, it could be selectively reduced.

Substitution Reactions Involving the Benzyl Group

The aromatic ring of the benzyl group is amenable to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl moiety can undergo classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The hydantoin ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position. However, the methylene spacer between the hydantoin and the phenyl ring will mitigate this deactivating effect, making the substitution pattern more akin to that of toluene, favoring ortho and para substitution.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution to occur on the benzyl group, the ring must typically be activated by the presence of strong electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions relative to a leaving group. In the absence of such activating groups, nucleophilic aromatic substitution is generally difficult to achieve under standard conditions.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Bromination | Br₂, FeBr₃ | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para |

Mechanistic Studies of Racemization and Chiral Stability in C5-Substituted Imidazolidine-2,4-diones

The C5-carbon of this compound is a quaternary stereocenter. The chiral stability of this center is a critical consideration, particularly in the context of developing single-enantiomer drugs. Racemization at the C5 position of hydantoins can occur under certain conditions, and understanding the mechanism is crucial for controlling the stereochemical integrity of these compounds.

Detailed kinetic and mechanistic studies on the racemization of 5-substituted hydantoins, such as (S)-5-benzylhydantoin, have been conducted. These studies, involving H/D exchange kinetics, kinetic isotope effects, and solvent kinetic isotope effects, have provided strong evidence for an SE1 mechanism of racemization. This mechanism involves a rate-determining deprotonation at the C5-position to form a planar, achiral enolate intermediate, which can then be reprotonated from either face to give a racemic mixture. The rate of racemization is influenced by the nature of the substituents at C5, the substituents on the hydantoin ring nitrogens, and the reaction conditions, including pH and solvent. For example, the presence of a protonated amino or ammonium (B1175870) group in the C5-substituent has been shown to increase the rate of racemization due to intramolecular facilitation.

The chiral stability of this compound is expected to be relatively high under neutral conditions due to the presence of two substituents at the C5-position, which can sterically hinder the approach of a base for deprotonation. However, under basic conditions, racemization is a potential concern that needs to be carefully evaluated, especially during synthesis and storage.

Hydrolytic Stability and Ring-Opening Reactions of Imidazolidine-2,4-dione Derivatives

The hydrolytic stability of the imidazolidine-2,4-dione ring system, also known as the hydantoin ring, is a critical aspect of its chemical profile. This stability is significantly influenced by factors such as pH, temperature, and the nature of substituents on the ring. Ring-opening reactions, typically initiated by hydrolysis, are a key transformation pathway for this class of compounds.

The hydrolysis of imidazolidine-2,4-diones generally proceeds in a stepwise manner. The initial step involves the hydrolytic cleavage of one of the amide bonds within the hydantoin ring to form a carbamoyl (B1232498) amino acid, also known as a hydantoic acid. nih.govacs.orgnih.gov This intermediate can then undergo a second hydrolysis step, leading to the formation of an α-amino acid, carbon dioxide, and ammonia. nih.govacs.orgnih.gov

The reaction is typically catalyzed by acid or base. In alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring. researchgate.net Studies on the hydrolysis of unsubstituted hydantoin have shown that the reaction rate is dependent on the concentration of the base and the temperature. nih.govacs.orgnih.gov For instance, the complete conversion of hydantoin to glycine (B1666218) has been achieved at elevated temperatures in the presence of sodium hydroxide. nih.govacs.orgnih.gov

Acid-catalyzed hydrolysis also facilitates the ring opening of the hydantoin scaffold. Research on the hydrolysis of 4-imino-imidazolidin-2-ones, which results in the formation of hydantoins, has provided insights into the mechanism under acidic conditions. researchgate.netrsc.org The process is influenced by the acidity of the medium, with the reaction rate showing a dependence on the hydrogen ion concentration. researchgate.netrsc.org

The substitution pattern on the hydantoin ring plays a crucial role in its hydrolytic stability. The presence of substituents at the C-5 position, such as in this compound, can influence the rate and outcome of the hydrolysis. While specific kinetic data for the hydrolysis of this compound is not extensively reported in the reviewed literature, the general principles of hydantoin hydrolysis suggest that the steric and electronic effects of the benzyl and methyl groups would modulate the reactivity of the carbonyl groups towards nucleophilic attack.

Detailed Research Findings

Kinetic studies on the hydrolysis of unsubstituted hydantoin provide a valuable model for understanding the ring-opening reactions of its derivatives. Research has demonstrated that the hydrolysis follows first-order kinetics. nih.govacs.orgnih.gov The reaction is a consecutive process, with the formation of hydantoic acid as the intermediate. nih.govacs.orgnih.gov

The following data tables summarize the findings from a study on the hydrolysis of hydantoin to glycine, illustrating the influence of various parameters on the reaction.

| Stirring Speed (rpm) | Hydantoin Conversion Rate (%) |

|---|---|

| 100 | ~75 |

| 200 | ~85 |

| 300 | ~92 |

| 400 | ~95 |

| 500 | ~95 |

| 600 | ~95 |

Data adapted from a study on hydantoin hydrolysis, where the molar ratio of hydantoin to sodium hydroxide was 1:2, the temperature was 383.15 K, and the hydrolysis time was 30 minutes. nih.govacs.org

| Temperature (K) | Time (h) for Maximum Glycine Yield | Maximum Glycine Yield (%) |

|---|---|---|

| 373.15 | 6 | ~80 |

| 383.15 | 6 | ~85 |

| 403.15 | 6 | ~88 |

| 423.15 | 6 | ~91 |

| 443.15 | 6 | ~89 |

Data adapted from a study with a hydantoin to sodium hydroxide molar ratio of 1:2. nih.govacs.org

These findings highlight that the hydrolysis of the imidazolidine-2,4-dione ring is highly dependent on the reaction conditions. For this compound, it can be inferred that similar conditions would lead to the opening of the heterocyclic ring, ultimately yielding α-amino-α-benzylpropanoic acid. The presence of the bulky benzyl and methyl groups at the C-5 position might sterically hinder the approach of the nucleophile, potentially requiring more forcing conditions for hydrolysis compared to unsubstituted hydantoin.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazolidine 2,4 Dione Derivatives in Non Clinical Research

Correlative Analysis of C5-Substituent Variations on Molecular Recognition and Binding Affinities in Model Systems

The C5 position of the imidazolidine-2,4-dione ring is a critical determinant for molecular recognition and binding affinity. Modifications at this position directly influence the steric, electronic, and hydrophobic interactions of the molecule with its biological target.

The introduction of bulky and lipophilic groups at the C5 position, such as the benzyl (B1604629) and methyl groups in 5-benzyl-5-methylimidazolidine-2,4-dione, can significantly impact binding. The size, shape, and conformational flexibility of these substituents dictate the compound's ability to fit into the binding pocket of a target protein. Aromatic substituents, like the benzyl group, can engage in π-π stacking, hydrophobic, and van der Waals interactions, which often contribute to enhanced binding affinity.

Research on 5,5'-disubstituted hydantoins has consistently demonstrated the importance of the C5-substituents in defining their biological activity. For instance, in the context of anticonvulsant activity, the nature of the substituents at the C5 position is a key factor. The presence of two phenyl groups at the C5 position, as seen in phenytoin (B1677684), is crucial for its activity against generalized tonic-clonic seizures. nih.gov The substitution pattern on these aromatic rings can further modulate activity.

Studies involving a series of 5,5-disubstituted hydantoins have provided insights into how variations at this position affect their anti-HIV activity. acs.org The specific nature and arrangement of the substituents at C5 are pivotal for the interaction with viral targets.

The following table summarizes the impact of C5-substituent variations on the biological activity of selected imidazolidine-2,4-dione derivatives.

| Compound/Derivative | C5-Substituents | Observed Effect in Model Systems |

| Phenytoin | Diphenyl | Anticonvulsant activity in maximal electroshock seizure (MES) tests. nih.gov |

| 5-Ethyl-5-phenylhydantoin | Ethyl, Phenyl | Anticonvulsant properties. nih.gov |

| 5,5-Disubstituted Hydantoins | Various aliphatic and aromatic groups | Varied anti-HIV activity based on the nature of the substituents. acs.org |

| 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione | 4-Ethylphenyl, Phenyl | Antinociceptive effects in mice. mdpi.com |

These examples underscore the principle that even subtle changes in the size, lipophilicity, and electronic properties of the C5-substituents can lead to significant differences in biological activity, highlighting the importance of this position in the design of targeted imidazolidine-2,4-dione derivatives.

Rational Design Strategies for Developing Novel Imidazolidine-2,4-dione Analogues with Tuned Interactions

The rational design of novel imidazolidine-2,4-dione analogues with tailored biological activities is a cornerstone of modern medicinal chemistry. This approach leverages computational and synthetic methodologies to create molecules with optimized interactions with their intended biological targets.

One prominent strategy is "core hopping," where the central imidazolidine-2,4-dione scaffold is used to replace other heterocyclic systems in known active compounds. This approach was successfully employed to discover a series of imidazolidine-2,4-dione-based inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes and obesity. nih.govresearchgate.net By replacing the core of a known inhibitor with the imidazolidine-2,4-dione ring, researchers were able to develop novel compounds with potent and selective inhibitory activity. nih.gov Molecular dynamics simulations and binding free energy calculations were instrumental in understanding the binding modes of these new analogues and guiding further optimization. nih.govresearchgate.net

Another key strategy involves the creation of hybrid molecules that combine the imidazolidine-2,4-dione scaffold with other pharmacologically active moieties. mdpi.com This can lead to compounds with synergistic or additive effects. For instance, hybrid molecules incorporating indole (B1671886) and imidazolidin-2-one fragments have been synthesized and investigated for their biological activities. mdpi.com

Structure-based drug design, which relies on the three-dimensional structure of the target protein, is also a powerful tool. By understanding the architecture of the binding site, medicinal chemists can design imidazolidine-2,4-dione derivatives with substituents that form specific, high-affinity interactions with key amino acid residues. This approach has been used to develop inhibitors for various targets, including anti-apoptotic Bcl-2 proteins, which are implicated in cancer. nih.gov

The following table outlines some rational design strategies and their applications in the development of imidazolidine-2,4-dione analogues.

| Design Strategy | Application | Example |

| Core Hopping | Discovery of selective PTP1B inhibitors. | A series of imidazolidine-2,4-dione derivatives were identified as potent and selective PTP1B inhibitors. nih.govresearchgate.net |

| Hybrid Molecule Synthesis | Creation of compounds with potentially synergistic biological activities. | Hybrid compounds containing indole and imidazolidin-2-one moieties have been developed. mdpi.com |

| Structure-Based Drug Design | Development of inhibitors for specific protein targets. | Imidazolidine-2,4-dione derivatives have been designed as inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov |

These rational design approaches, often guided by computational modeling and a deep understanding of SAR, are crucial for the development of the next generation of imidazolidine-2,4-dione-based therapeutic agents.

Bioisosteric Replacement Studies within the Imidazolidine-2,4-dione Scaffold and its Peripheral Groups

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the properties of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. wikipedia.org This approach is widely used in the optimization of imidazolidine-2,4-dione derivatives to enhance their biological activity, improve their pharmacokinetic profile, or reduce toxicity. nih.govresearchgate.netcambridgemedchemconsulting.com

Within the imidazolidine-2,4-dione scaffold itself, one of the most common bioisosteric replacements involves the substitution of one of the carbonyl oxygens with a sulfur atom to yield a 2-thiohydantoin (B1682308) or a 4-thiohydantoin. This modification can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to changes in its biological activity. researchgate.net For instance, 2-thiohydantoins have been investigated for a wide range of pharmacological activities, including hypolipidemic, anti-carcinogenic, and antiviral effects. researchgate.net

Bioisosteric replacements are also frequently applied to the peripheral groups attached to the imidazolidine-2,4-dione ring. For example, a phenyl group can be replaced by other aromatic or heteroaromatic rings such as pyridyl or thiophene. mdpi.com These changes can influence the molecule's interaction with its target by altering its size, shape, and electronic properties. mdpi.com

The following table provides examples of bioisosteric replacements in imidazolidine-2,4-dione derivatives and their potential impact.

| Original Group/Atom | Bioisosteric Replacement | Potential Impact on Molecular Properties and Biological Activity |

| Carbonyl Oxygen (C=O) | Thiocarbonyl (C=S) | Alters electronic distribution, hydrogen bonding, and can lead to different pharmacological profiles. researchgate.net |

| Phenyl Ring | Pyridyl or Thiophene Ring | Modifies aromatic interactions, polarity, and potential for hydrogen bonding. mdpi.com |

| Methyl Group | Trifluoromethyl Group | Increases lipophilicity and can block metabolic oxidation. wikipedia.org |

| Carboxylic Acid | Tetrazole | Improves metabolic stability and oral bioavailability. |

| Hydrogen Atom | Fluorine Atom | Can block metabolic oxidation and alter electronic properties. wikipedia.org |

Conformational Flexibility and its Determinant Role in Non-Clinical Molecular Interactions

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological targets. For imidazolidine-2,4-dione derivatives, the conformational flexibility of the ring and its substituents plays a determinant role in their molecular interactions and, consequently, their biological activity.

The imidazolidine-2,4-dione ring itself is relatively planar, but the substituents at the C5 position can adopt various spatial arrangements. The ability of these substituents to rotate and orient themselves to fit optimally into a binding pocket is crucial for high-affinity binding.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are often employed to study the conformational preferences of these molecules. nih.govacs.org These studies can help identify the low-energy conformations that are most likely to be biologically active. For example, conformational analysis of hydantoin-based peptidomimetics has shown that they can adopt secondary structures that mimic α-helices and β-turns, allowing them to interact with protein surfaces. nih.govacs.org

The conformational state of a molecule can also be influenced by its environment. mdpi.com For instance, the stereoisomeric and conformational states of 5,5'-diphenylhydantoin Schiff bases have been shown to play an important role in their anticonvulsant activity, with different isomers exhibiting different potencies. mdpi.com The cis-isomers, with their twisted shape, may have a better conformational match with the target receptors compared to the more planar trans-isomers. mdpi.com

The relative flexibility of the substituents can also be a key design element. In some cases, rigidifying a molecule by introducing cyclic structures or bulky groups can pre-organize it into a bioactive conformation, leading to enhanced activity. In other cases, a degree of flexibility is desirable to allow the molecule to adapt to the binding site.

Mechanistic Insights into Biological Interactions of Imidazolidine 2,4 Dione Derivatives Non Clinical Focus

Investigation of Specific Enzymatic Inhibition Mechanisms in In Vitro and Non-Human Models

Derivatives of the imidazolidine-2,4-dione scaffold and its close structural analogs, such as thiazolidine-2,4-diones, have been shown to inhibit key enzymes involved in cellular metabolism and epigenetic regulation.

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by modifying the coiling state of DNA around histone proteins, thereby controlling gene expression. explorationpub.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.gov The general structure of HDAC inhibitors typically includes a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. explorationpub.com While various chemical moieties like hydroxamic acids and 2-amino anilides are common ZBGs, the potential for imidazolidine-2,4-dione derivatives to act in this capacity is an area of ongoing investigation. explorationpub.com The core structure is valued for its rigid framework, which allows for the precise orientation of pharmacophoric features necessary for enzyme inhibition.

Mitochondrial Pyruvate (B1213749) Carrier (MPC) Inhibition: The Mitochondrial Pyruvate Carrier (MPC) is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step linking glycolysis and the citric acid cycle. researchgate.netnih.gov Inhibition of the MPC is being explored for its therapeutic potential in metabolic diseases and cancer. nih.govresearchgate.net

Studies on structurally related thiazolidine-2,4-diones (TZDs), which share the dione (B5365651) ring structure but feature a sulfur atom instead of a nitrogen, provide significant insight into potential mechanisms for imidazolidine-2,4-dione derivatives. A series of synthesized 5-benzylidenethiazolidine-2,4-diones and 5-benzylthiazolidine-2,4-diones were screened for their effects on mitochondrial respiration in Drosophila melanogaster. nih.gov The 5-benzylidene derivatives showed a greater inhibitory capacity on mitochondrial respiration compared to the 5-benzyl derivatives. nih.gov Specifically, compounds like 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione demonstrated potent effects that were comparable to UK5099, a well-known MPC inhibitor. nih.gov These findings suggest that the dione ring system, substituted at the 5-position with a benzyl (B1604629) or benzylidene group, is a key pharmacophore for MPC inhibition. The mechanism involves blocking the transport of pyruvate, which in turn alters cellular metabolism. researchgate.netnih.gov

| Compound | Core Structure | Substitution at C5 | Inhibitory Activity vs. MPC |

|---|---|---|---|

| Compound 3 | Thiazolidine-2,4-dione | 4-Hydroxybenzylidene | High, comparable to UK5099 nih.gov |

| Compound 5 | Thiazolidine-2,4-dione | 3-hydroxy-4-methoxybenzylidene | High, comparable to UK5099 nih.gov |

| Compounds 2-5 | Thiazolidine-2,4-dione | Benzylidene | Higher than benzyl derivatives nih.gov |

| Compounds 6-7 | Thiazolidine-2,4-dione | Benzyl | Lower than benzylidene derivatives nih.gov |

Molecular Basis of Receptor Binding and Modulation in Non-Clinical Systems

The imidazolidine-2,4-dione structure is a key component in ligands designed to target various G-protein coupled receptors and nuclear receptors.

Serotonin (B10506) Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a multitude of physiological and neurological processes. mdpi.com The imidazolidine-2,4-dione moiety is present in known 5-HT₂A receptor antagonists like ketanserin (B1673593) and fananserin. nih.gov Novel derivatives of 5-methyl-5-phenyl-imidazolidine-2,4-dione, a close analog of the subject compound, have been synthesized and evaluated for their affinity to serotonin receptors. nih.gov

In one study, a series of compounds was designed by linking the 5-methyl-5-phenyl-hydantoin core to various arylpiperazine moieties. nih.gov Several of these compounds displayed moderate to high binding affinity for the 5-HT₂A receptor. For instance, a derivative where the piperazine (B1678402) was substituted with a fluorophenyl group showed significantly increased affinity. nih.gov Molecular docking studies suggest these ligands bind within the receptor's active site, with the hydantoin (B18101) ring forming crucial interactions. nih.govnih.gov Further research on 3,5-disubstituted arylpiperazine-imidazolidine-2,4-diones identified derivatives with high affinity for the 5-HT₇ receptor, with some 5-methyl-5-naphthylhydantoin compounds showing Ki values as low as 5 nM. nih.gov

| Compound Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-methyl-5-phenyl-hydantoin with 1-(diphenylmethyl)piperazine | 5-HT₂A | 450 | nih.gov |

| 5-methyl-5-naphthylhydantoin derivatives | 5-HT₇ | ≤ 5 | nih.gov |

| (1-naphthyl)piperazine-hydantoin derivative | 5-HT₇ | 11 | nih.gov |

| (1-naphthyl)piperazine-hydantoin derivative | 5-HT₁A | 19 | nih.gov |

Androgen Receptor: The androgen receptor (AR) is a nuclear receptor that plays a pivotal role in prostate cancer progression. nih.gov Non-steroidal AR antagonists containing the hydantoin core, such as enzalutamide, are used in clinical practice. nih.gov Research into novel AR antagonists has explored modifications of the hydantoin scaffold. nih.gov While not specifically 5-benzyl-5-methyl derivatives, these studies confirm the importance of the core structure for AR binding. The mechanism of antagonism often involves binding to the AR ligand-binding domain (LBD), which can inhibit receptor nuclear translocation and the interaction between the N-terminus and C-terminus of the receptor, ultimately blocking androgen-mediated gene transcription. nih.govnih.gov Molecular modeling suggests that specific substitutions on the hydantoin ring can orient towards key functional regions of the AR LBD, such as the active function 2 (AF2) pocket, thereby blocking the conformational changes required for receptor activation. nih.gov

Characterization of Interactions with Cellular Pathways and Molecular Targets in Model Organisms (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying the in vivo effects of chemical compounds on cellular pathways due to its genetic tractability and conserved biological processes.

As mentioned previously, derivatives of the related thiazolidine-2,4-dione scaffold have been investigated in Drosophila for their effects on mitochondrial function and metabolism through MPC inhibition. researchgate.netnih.gov In these studies, flies were fed a diet supplemented with the test compounds. The 5-benzylidenethiazolidine-2,4-dione derivative (compound 3) not only inhibited mitochondrial respiration in vitro but also demonstrated significant in vivo effects. nih.gov Notably, this compound showed a positive effect on the survival and lifespan of flies, particularly when they were on a high-fat diet. researchgate.netnih.gov It completely reversed the negative effects of the high-fat diet on longevity and induced metabolic changes consistent with in vivo inhibition of the MPC at the mitochondrial level. nih.gov These findings highlight an interaction with the core metabolic pathway linking glycolysis to mitochondrial oxidation.

Emerging Research Directions and Future Perspectives in 5 Benzyl 5 Methylimidazolidine 2,4 Dione Chemistry

Development of Advanced Precursor Chemistry and Catalytic Systems for Sustainable Production.

The traditional synthesis of hydantoins, such as the Bucherer-Bergs reaction, often involves harsh conditions and the use of toxic reagents like cyanide. nih.gov The future of 5-Benzyl-5-methylimidazolidine-2,4-dione production hinges on the adoption of greener and more sustainable synthetic routes. Research is increasingly focused on the development of advanced precursor chemistry and innovative catalytic systems to improve efficiency, reduce waste, and enhance safety.

One promising avenue is the use of biocatalytic processes. Enzymes like hydantoinases and carbamoylases have been successfully employed in the industrial production of enantiomerically pure α-amino acids from 5-monosubstituted hydantoins. researchgate.net This biocatalytic approach could be reverse-engineered for the synthesis of specific hydantoins, potentially offering a highly selective and environmentally benign route to this compound.

In the realm of chemical catalysis, enantioselective catalytic methods are gaining traction for the synthesis of chiral hydantoins. The use of chiral phosphoric acids as catalysts in the condensation of glyoxals and ureas represents a significant advancement, yielding 5-monosubstituted hydantoins with high enantioselectivity under mild conditions. researchgate.netrsc.org Furthermore, catalytic oxidative carbonylation of α-amino amides, using catalysts like tungsten hexacarbonyl, presents an alternative pathway that avoids traditional, more hazardous reagents. acs.org The development of heterogeneous catalysts is another key area, which would simplify product purification and catalyst recycling, further enhancing the sustainability of the process.

Future research will likely focus on designing precursors that are derived from renewable feedstocks and developing catalytic systems that operate under milder conditions, utilize earth-abundant metals, and are compatible with aqueous reaction media.

| Catalytic Approach | Catalyst Type | Precursors | Potential Advantages for Sustainable Production |

| Biocatalysis | Hydantoinases, Carbamoylases | α-keto acids, ammonia, carbonate | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |

| Asymmetric Catalysis | Chiral Phosphoric Acids | Glyoxals, Ureas | High enantiomeric excess, metal-free catalysis. researchgate.netrsc.org |

| Oxidative Carbonylation | Tungsten Hexacarbonyl | α-Amino Amides, Carbon Monoxide | Avoids use of cyanide, potential for diverse substrate scope. acs.org |

| Heterogeneous Catalysis | Solid-supported catalysts | Various | Ease of separation and recycling, continuous flow processing. |

Integration of Advanced Spectroscopic and Real-Time Analytical Techniques for Reaction Monitoring and Optimization.

The optimization of synthetic routes for this compound requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. The integration of advanced spectroscopic and real-time analytical techniques, often referred to as Process Analytical Technology (PAT), is crucial for achieving this.

In-situ monitoring allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose, as they can provide real-time information about the molecular vibrations of species in the reaction mixture. For instance, the progress of a mechanochemical N-chlorination reaction of a hydantoin (B18101) derivative has been successfully monitored in real-time using powder X-ray diffraction (PXRD) and Raman spectroscopy, providing detailed kinetic data. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. Time-course ¹H NMR monitoring has been used to study the kinetics of enantioselective hydantoin synthesis, offering insights into the reaction mechanism. researchgate.net Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to study the formation of reaction intermediates and complexes in solution.

Conformational analysis of hydantoin derivatives, which is crucial for understanding their reactivity and biological activity, can be performed using a combination of spectroscopic methods including NMR, circular dichroism (CD), and FTIR, often in conjunction with computational modeling. nih.gov

| Analytical Technique | Information Obtained | Application in this compound Chemistry |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Reaction kinetics, mechanism elucidation, process optimization. |

| Real-time NMR | Kinetic data, structural information on intermediates. | Mechanistic studies of catalytic cycles, optimization of reaction conditions. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Real-time monitoring of solid-state reactions. | Study of mechanochemical synthesis and solid-state transformations. acs.org |

| Circular Dichroism (CD) | Conformational information of chiral molecules. | Stereochemical analysis and conformational studies of enantiopure derivatives. nih.gov |

Synergistic Approaches Combining Computational Predictions with Experimental Validation in Molecular Design.

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules with desired properties. For derivatives of this compound, this approach is pivotal for designing compounds with specific biological activities or material properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By correlating the structural or physicochemical properties of a series of imidazolidine-2,4-dione derivatives with their biological activity, predictive models can be built. nih.govresearchgate.net These models can then be used to virtually screen new candidate molecules and prioritize them for synthesis.

Molecular docking and molecular dynamics (MD) simulations provide insights into the binding of imidazolidine-2,4-dione derivatives to biological targets at an atomic level. nih.gov These techniques can predict the binding mode and affinity of a ligand to a protein, guiding the design of more potent and selective inhibitors. For example, MD simulations have been used to study the inhibitory mechanism of imidazolidine-2,4-dione derivatives on protein tyrosine phosphatase 1B (PTP1B). nih.gov

Density Functional Theory (DFT) calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of these molecules. DFT can be used to predict reaction mechanisms, analyze tautomeric equilibria, and interpret experimental spectra. acs.orgarabjchem.orgorientjchem.org The accuracy of these computational predictions is then validated through experimental studies, creating a feedback loop that refines the computational models and leads to more accurate predictions.

| Computational Method | Predictive Capability | Experimental Validation |

| QSAR | Prediction of biological activity based on molecular descriptors. | In vitro and in vivo biological assays. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. | X-ray crystallography, enzyme inhibition assays. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. | NMR spectroscopy, biophysical techniques. nih.gov |

| DFT Calculations | Prediction of reaction pathways, electronic properties, and spectra. | Kinetic studies, spectroscopic analysis (IR, NMR). acs.orgarabjchem.orgorientjchem.org |

Exploration of this compound and its Derivatives in Chemical Biology Tool Development.

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The imidazolidine-2,4-dione scaffold, including this compound, holds potential for the development of novel chemical biology tools.

One area of exploration is the design of chemical probes for protein labeling and identification. nih.govresearchgate.net By incorporating a reactive group (e.g., a photoaffinity label) and a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) into the this compound structure, it may be possible to create probes that can covalently label their protein targets upon activation. This would enable the identification of novel protein-ligand interactions and the elucidation of biological pathways.

The development of fluorescent derivatives of this compound could also be a valuable tool for imaging and tracking the molecule within cells. By conjugating a fluorophore to the hydantoin core, researchers could visualize its subcellular localization and monitor its interactions with cellular components in real-time.

Furthermore, the imidazolidine-2,4-dione scaffold could be used as a core structure for the development of inhibitors of specific enzymes or protein-protein interactions. nih.govnih.govnih.gov By systematically modifying the substituents at the C-5 and N-1/N-3 positions, libraries of compounds can be generated and screened for activity against various biological targets.

| Chemical Biology Tool | Function | Potential Application of this compound |

| Chemical Probes | Covalent labeling and identification of protein targets. | Identification of novel binding partners and cellular targets. nih.govresearchgate.net |

| Fluorescent Probes | Visualization and tracking of molecules in cells. | Subcellular localization studies and monitoring of molecular interactions. |

| Selective Inhibitors | Modulation of protein function. | Probing the role of specific enzymes or protein-protein interactions in disease. nih.govnih.govnih.gov |

Investigation of Novel Non-Pharmacological Applications for Imidazolidine-2,4-diones in Materials Science or Agri-chemistry.

Beyond their traditional use in medicine, imidazolidine-2,4-diones are emerging as versatile building blocks for novel materials and agrochemicals.

In materials science , hydantoin-containing polymers are being investigated for a variety of applications. One notable example is the development of N-halamine polymers , where the nitrogen atoms of the hydantoin ring are halogenated to create biocidal materials. researchgate.netmdpi.comrsc.org These polymers exhibit potent antimicrobial activity and can be incorporated into coatings, textiles, and medical devices to prevent microbial contamination. The synthesis of novel hydantoin monomers with multiple halogen-binding sites is a key area of research to enhance the biocidal efficacy of these materials. rsc.orgrsc.org

In agri-chemistry , hydantoin derivatives have shown promise as herbicides . nih.gov The natural product hydantocidin, a spiro-hydantoin, is a potent herbicide, and its analogues are being synthesized and evaluated for their herbicidal activity and crop selectivity. tandfonline.comnih.govoup.com This suggests that this compound and its derivatives could be explored as potential new herbicidal agents. Research in this area would involve the synthesis of a library of derivatives and screening them for activity against a range of weed species. Additionally, some hydantoin derivatives have been shown to possess plant growth regulatory activities, opening up another avenue for investigation in agriculture. nih.gov

| Application Area | Specific Use | Research Focus |

| Materials Science | Biocidal polymers (N-halamines). | Development of antimicrobial coatings, textiles, and medical devices. researchgate.netmdpi.comrsc.org |

| Materials Science | Polymer building blocks. | Synthesis of novel polymers with tailored thermal and mechanical properties. |

| Agri-chemistry | Herbicides. | Discovery of new herbicidal agents with improved efficacy and selectivity. nih.govtandfonline.comnih.govoup.com |

| Agri-chemistry | Plant growth regulators. | Development of compounds to enhance crop yield and quality. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-benzyl-5-methylimidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted hydantoin precursors or through multi-step condensation. For example, analogous imidazolidinediones are synthesized by reacting benzylamine derivatives with diketene intermediates under reflux in aprotic solvents like DMF or THF . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., triethylamine). Yield improvements (from ~50% to >75%) are achieved by iterative Design of Experiments (DoE) approaches, such as factorial designs to identify critical variables .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, a related compound (5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) showed a planar imidazolidine ring with intermolecular N–H···O interactions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.1 for CHNO) .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm). Impurities often include unreacted hydantoin precursors or byproducts from incomplete benzylation.

- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with visualization via iodine vapor or UV quenching.

- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing imidazolidinedione ring directs electrophilic attacks to the benzyl position. Frontier Molecular Orbital (FMO) analysis identifies HOMO/LUMO interactions with nucleophiles like amines or thiols . Experimental validation involves kinetic studies under varying pH and solvent polarities.

Q. What strategies resolve contradictions in biological activity data for imidazolidinediones across different assay systems?

- Methodological Answer :

- Species-Specific Variability : Compare activity in human vs. rodent cell lines (e.g., Sp1–Sp5 in Table 1, ). For instance, Compound 3b showed 19% inhibition in Sp2 but 9% in Sp4, suggesting target heterogeneity.

- Assay Optimization : Standardize protocols (e.g., ATP levels in kinase assays) and use orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound derivatives for enzyme targets?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens at the benzyl para position) to modulate steric and electronic effects. For example, fluorination increases metabolic stability .

- Enzyme Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). A study on analogous thiazolidinediones showed improved selectivity with bulky substituents reducing off-target binding .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 2 and 4) using software like Schrödinger’s Phase .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Factorial Design : Vary temperature (−20°C to 25°C), humidity (0–80%), and light exposure to identify critical factors.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life .

Q. How can researchers analyze conflicting results in the compound’s solubility across different solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to predict compatibility. For example, DMSO (δ = 26.7 MPa) often outperforms water (δ = 47.8 MPa) for hydrophobic imidazolidinediones .

- Cosolvency Studies : Blend solvents (e.g., ethanol-water) to enhance solubility. Phase diagrams identify optimal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.